molecular formula C24H31N3O3 B11565162 N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide

Cat. No.: B11565162
M. Wt: 409.5 g/mol
InChI Key: DVIFXFOGHOOIIU-XIEYBQDHSA-N
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Description

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide is a synthetic organic compound characterized by its unique chemical structure. This compound belongs to the class of hydrazones, which are known for their diverse biological activities and applications in various fields of research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide typically involves the condensation reaction between 4-ethoxybenzaldehyde and hydrazine derivatives. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrazone product. The general synthetic route can be summarized as follows:

    Condensation Reaction: 4-ethoxybenzaldehyde reacts with hydrazine hydrate to form the corresponding hydrazone intermediate.

    Acylation: The hydrazone intermediate is then acylated with octanoyl chloride to yield the final product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions, using efficient catalysts, and employing purification techniques such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydrazone moiety into amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazone derivatives.

Scientific Research Applications

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide involves its interaction with specific molecular targets and pathways. The hydrazone moiety can interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to a range of biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2E)-2-(4-chlorobenzylidene)hydrazinyl]carbonyl}phenyl)benzenesulfonamide
  • N-(4-{[(2E)-2-(4-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)benzamide
  • N-(4-{[(2E)-2-(2-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)cyclohexanecarboxamide

Uniqueness

N-(4-{[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]carbonyl}phenyl)octanamide is unique due to its specific structural features, such as the presence of the octanamide group and the ethoxybenzylidene moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

Molecular Formula

C24H31N3O3

Molecular Weight

409.5 g/mol

IUPAC Name

N-[(E)-(4-ethoxyphenyl)methylideneamino]-4-(octanoylamino)benzamide

InChI

InChI=1S/C24H31N3O3/c1-3-5-6-7-8-9-23(28)26-21-14-12-20(13-15-21)24(29)27-25-18-19-10-16-22(17-11-19)30-4-2/h10-18H,3-9H2,1-2H3,(H,26,28)(H,27,29)/b25-18+

InChI Key

DVIFXFOGHOOIIU-XIEYBQDHSA-N

Isomeric SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=C(C=C2)OCC

Canonical SMILES

CCCCCCCC(=O)NC1=CC=C(C=C1)C(=O)NN=CC2=CC=C(C=C2)OCC

Origin of Product

United States

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